molecular formula C26H22N2O2 B3701356 2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE

2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE

Cat. No.: B3701356
M. Wt: 394.5 g/mol
InChI Key: OJUSZSPEIVTFKZ-UHFFFAOYSA-N
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Description

2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with phenyl and phenylacetamido groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE typically involves multi-step organic reactions One common approach is the acylation of naphthalene derivatives with phenylacetyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other electrophiles on the naphthalene ring.

Scientific Research Applications

2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog with similar structural features but lacking the naphthalene ring.

    Naphthalene-1-acetamide: Contains the naphthalene ring but lacks the phenylacetamido group.

    Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties but different substituents on the aromatic ring.

Uniqueness

2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is unique due to its combination of a naphthalene ring system with phenyl and phenylacetamido groups

Properties

IUPAC Name

2-phenyl-N-[5-[(2-phenylacetyl)amino]naphthalen-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c29-25(17-19-9-3-1-4-10-19)27-23-15-7-14-22-21(23)13-8-16-24(22)28-26(30)18-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUSZSPEIVTFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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